![molecular formula C22H17ClN2O B12585156 Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methoxyphenyl)methyl]- CAS No. 649739-82-2](/img/structure/B12585156.png)
Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methoxyphenyl)methyl]- is a derivative of quinoxaline, a heterocyclic aromatic organic compound. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-, the specific synthetic route might involve:
Condensation Reaction: Reacting 3-chlorobenzaldehyde with 4-methoxybenzylamine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with o-phenylenediamine under acidic or basic conditions to form the quinoxaline ring.
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Quinoxaline derivatives can undergo various chemical reactions, including:
Oxidation: Quinoxalines can be oxidized to form quinoxaline-1,4-dioxides.
Reduction: Reduction of quinoxalines can lead to the formation of tetrahydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using halogens, nitric acid, and sulfuric acid, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of quinoxaline can yield quinoxaline-1,4-dioxide, while reduction can produce tetrahydroquinoxaline.
Scientific Research Applications
Quinoxaline derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities.
Medicine: Potential therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: Used in the development of dyes, pigments, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of quinoxaline derivatives varies depending on their specific structure and application. Generally, they interact with biological targets such as enzymes, receptors, and DNA. For example, some quinoxaline derivatives inhibit enzymes involved in DNA replication, leading to anticancer effects.
Comparison with Similar Compounds
Quinoxaline derivatives can be compared with other heterocyclic compounds such as:
Benzimidazole: Similar in structure but contains a nitrogen atom in place of one of the carbon atoms in the quinoxaline ring.
Isoquinoline: Contains a nitrogen atom in a different position within the aromatic ring.
Pyridine: A simpler heterocycle with only one nitrogen atom in the ring.
Each of these compounds has unique properties and applications, making them valuable in different fields of research and industry.
Properties
CAS No. |
649739-82-2 |
|---|---|
Molecular Formula |
C22H17ClN2O |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-3-[(4-methoxyphenyl)methyl]quinoxaline |
InChI |
InChI=1S/C22H17ClN2O/c1-26-18-11-9-15(10-12-18)13-21-22(16-5-4-6-17(23)14-16)25-20-8-3-2-7-19(20)24-21/h2-12,14H,13H2,1H3 |
InChI Key |
UBBUHQBGINSRAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


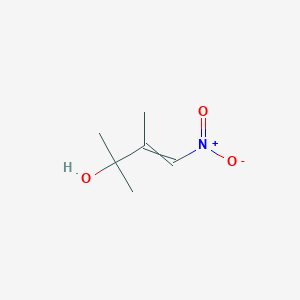
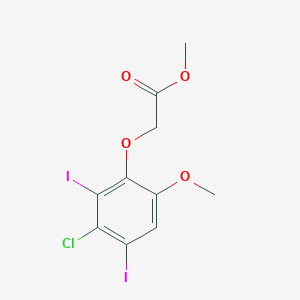

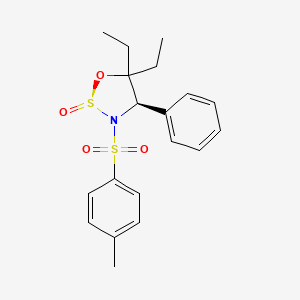

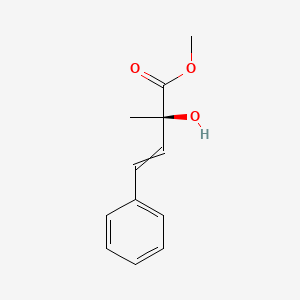
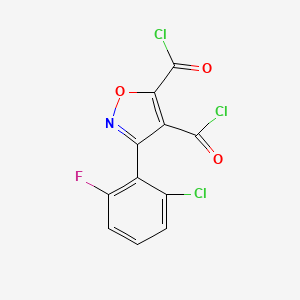
![1-Methyl-4-[(propan-2-ylidene)amino]piperazine-2,3-dione](/img/structure/B12585115.png)
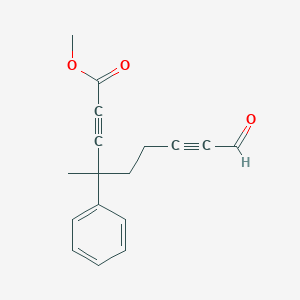
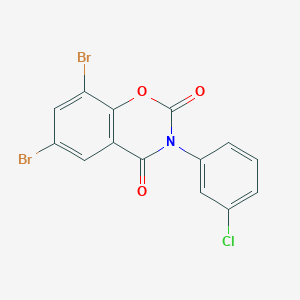
![1-[4-[3,5-Bis(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12585126.png)
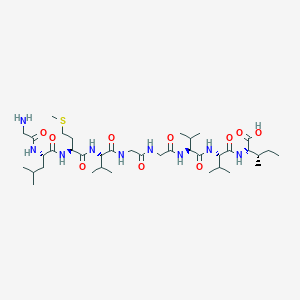

![5-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)naphthalen-1-ol](/img/structure/B12585159.png)
